8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant applications in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an imidazo[1,2-a]pyridine core .
Mechanism of Action
Target of Action
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets, leading to various biological effects.
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines , it is plausible that multiple pathways could be affected, leading to downstream effects
Result of Action
Certain derivatives of this compound have shown nematocidal and fungicidal activities . For instance, some derivatives exhibited toxic activity against Caenorhabditis elegans and inhibitory activity against Rhizoctonia solani .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s synthesis can be influenced by environmental factors such as temperature and solvent conditions .
Biochemical Analysis
Biochemical Properties
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. It also affects the expression of specific genes, thereby altering the cellular response to various stimuli. Furthermore, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies in in vivo models have also demonstrated that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, it can affect the levels of specific metabolites, thereby altering the metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can accumulate in the nucleus, affecting gene expression and cell signaling pathways. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major product is 8-amino-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Substitution: Products vary depending on the nucleophile used, such as 8-amino-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine when using an amine.
Scientific Research Applications
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with nematicidal and fungicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives
Uniqueness
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a bioactive compound compared to other similar imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-5-1-4(8(10,11)12)3-14-6(15(16)17)2-13-7(5)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOSKXHSMOHJQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.